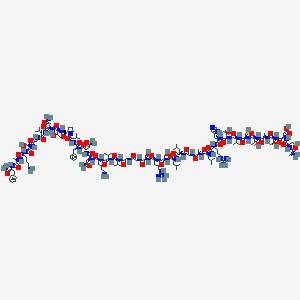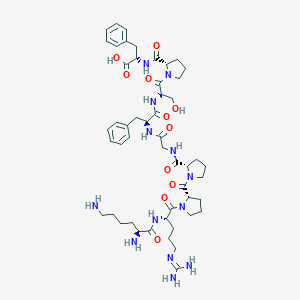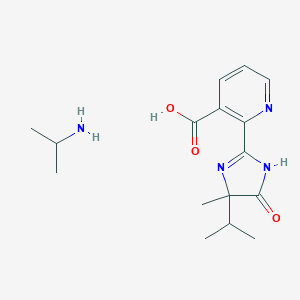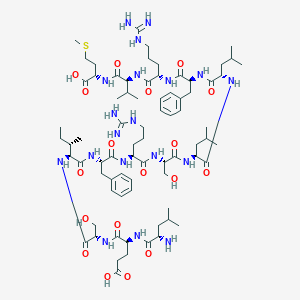
Kallidin
Overview
Description
Kallidin, also known as lysyl-bradykinin , is a bioactive peptide that belongs to the kallikrein-kinin system (KKS) . This system plays a crucial role in various physiological and pathophysiological processes, including blood pressure regulation, inflammation, coagulation, and pain control . Kallidin is closely related to another well-known peptide, bradykinin .
Synthesis Analysis
Kallidin is primarily generated through enzymatic cleavage of kininogen , a precursor protein. The enzyme responsible for this cleavage is tissue kallikrein , which acts on kininogen to release kallidin. The process involves the removal of two amino acids from the N-terminus of bradykinin, resulting in the formation of kallidin .
Scientific Research Applications
Blood Pressure Regulation
The KKS, including Kallidin, plays a crucial role in the regulation of blood pressure . It is involved in vasodilation, which helps to lower blood pressure. This makes Kallidin a potential target for the development of drugs for hypertension.
Inflammation Control
Kallidin is also involved in the control of inflammation . It can induce various inflammatory manifestations such as edema, pain, and increased local blood flow . This suggests that Kallidin could be a target for anti-inflammatory drugs.
Hemostasis
The KKS, including Kallidin, is known for its effects on hemostasis . Hemostasis is the process that causes bleeding to stop, and it involves blood coagulation and the formation of clots. This makes Kallidin a potential target for drugs related to blood clotting disorders.
Renal Function
Kallidin plays a role in renal function . It is involved in the regulation of renal blood flow and glomerular filtration rate. This suggests that Kallidin could be a target for drugs related to kidney diseases.
Thromboprophylaxis
The KKS, including Kallidin, is being explored for its potential in thromboprophylaxis . Thromboprophylaxis is the prevention of blood clots. One of the promising new drug candidates in clinical development is ixodes ricinus-contact phase inhibitor for thromboprophylaxis .
Treatment of Diabetic Retinopathy
The KKS, including Kallidin, is being explored for its potential in the treatment of diabetic retinopathy . Diabetic retinopathy is a diabetes complication that affects eyes. Two promising new drug candidates in clinical development are RZ402 and THR-149 for the treatment of diabetic macular edema .
Biomarkers of Kinin-Mediated Disorders
The biomarkers of kinin-mediated disorders, frequently implicating edemas, include the consumption of kininogen(s), plasma kallikrein activity, and the detection of circulating kinin metabolites such as fragments BK 1–5 and BK 2–9 . This suggests that Kallidin could be used as a biomarker for certain disorders.
Mechanism of Action
Target of Action
Kallidin is a bioactive kinin that is part of the kallikrein-kinin system (KKS) . The primary targets of Kallidin are the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R) . These receptors are involved in various physiological processes such as blood pressure regulation, inflammation, and renal function .
Mode of Action
Kallidin is produced from kininogen substrates by the action of plasma and tissue kallikreins . Once formed, Kallidin can be converted to bradykinin by the aminopeptidase enzyme . The active kinin, whether it’s Kallidin or its derivative bradykinin, interacts with the B1R and B2R . The effects of these interactions are mediated by these receptors, with B2R being constitutively expressed and B1R being inducible during immunopathology .
Biochemical Pathways
The KKS, of which Kallidin is a part, is involved in a number of crucial physiological processes. These include blood pressure maintenance, hemostasis, inflammation, and renal function . The activation of the KKS, which includes the formation of Kallidin, can lead to vascular effects (vasodilation, increased microvascular permeability), inflammatory manifestations (edema, pain, increased local blood flow), smooth muscle contraction, and epithelial cell stimulation .
Pharmacokinetics
It is known that kallidin is a short-lived peptide , suggesting that it is rapidly metabolized and excreted
Result of Action
The interaction of Kallidin with its targets leads to a range of molecular and cellular effects. These include vasodilation, increased microvascular permeability, inflammation, and pain . These effects are mediated through the activation of signaling molecules like protein kinase C and phospholipases, and secondary messengers like inositol-1,4,5,-triphosphate, diacylglycerol, calcium, and arachidonic acid .
Action Environment
Environmental factors can influence the action of Kallidin. For instance, certain environmental contaminants, such as small molecular organic chemicals, engineered nanoparticles, and atmospheric fine particulate matter, can directly interact with the KKS, causing the autoactivation of the Hageman factor XII (FXII), the subsequent cascade cleavage of the plasma prekallikrein (PPK), and high molecular kininogen (HK) . This interaction can lead to downstream hematological effects and other related toxicities .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N17O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895018 | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kallidin | |
CAS RN |
342-10-9 | |
| Record name | Kallidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kallidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bradykinin, N2-l-lysyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)







